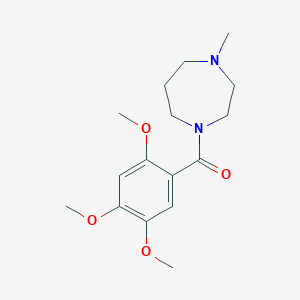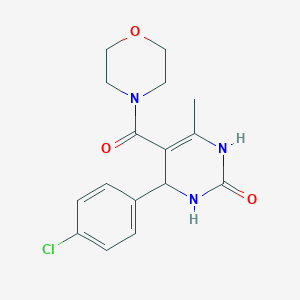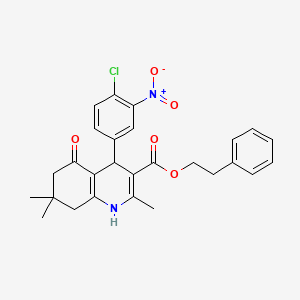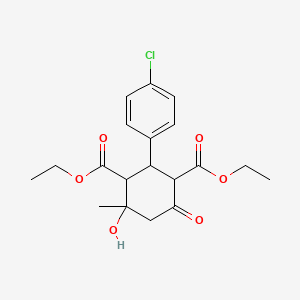![molecular formula C15H19F3N2O2 B5171653 N-(1-methylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5171653.png)
N-(1-methylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is a chemical compound that features a piperidine ring substituted with a methyl group at the nitrogen atom and an acetamide group linked to a trifluoromethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced at the nitrogen atom of the piperidine ring using methylating agents such as methyl iodide.
Attachment of the Acetamide Group: The acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Formation of the Trifluoromethylphenoxy Moiety: The trifluoromethylphenoxy group is synthesized separately and then attached to the acetamide group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethylphenoxy moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-methylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as a drug candidate due to its unique structural features and biological activity.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide.
Materials Science:
Mechanism of Action
The mechanism of action of N-(1-methylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methylpiperidin-4-yl)-N-propyl-3-(trifluoromethyl)benzenesulphonamide
- N-(cyclopropyl)-N-(1-methylpiperidin-4-yl)-3-(trifluoromethyl)benzamide
Uniqueness
N-(1-methylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide is unique due to its specific combination of a piperidine ring, a trifluoromethylphenoxy moiety, and an acetamide group. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(1-methylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c1-20-7-5-12(6-8-20)19-14(21)10-22-13-4-2-3-11(9-13)15(16,17)18/h2-4,9,12H,5-8,10H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAJZJJXACZKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)COC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,6-Dimethylphenyl)-1-[2-(4-phenylpiperazin-1-YL)ethyl]urea](/img/structure/B5171573.png)
![3-iodo-N-[(3-nitrophenyl)carbamothioyl]benzamide](/img/structure/B5171574.png)



![2-[(4-benzyl-1-piperazinyl)methyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5171603.png)

![(5Z)-3-methyl-5-[[1-[(4-nitrophenyl)methyl]indol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5171624.png)

![N-{2,2,2-trichloro-1-[(3-pyridinylmethyl)amino]ethyl}acetamide](/img/structure/B5171639.png)

![Ethyl 1-[4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]butanoyl]piperidine-3-carboxylate](/img/structure/B5171646.png)
![N-[4-(4-bromophenyl)-5-propyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5171658.png)
![[1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol](/img/structure/B5171672.png)
